

# Comparing the efficacy of (S)-Sunvozertinib and mobocertinib for EGFR exon 20

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Efficacy of **(S)-Sunvozertinib** and Mobocertinib for EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer

This guide provides a detailed comparison of **(S)-Sunvozertinib** and Mobocertinib, two oral tyrosine kinase inhibitors (TKIs) developed for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This mutation subtype is notoriously resistant to earlier generations of EGFR TKIs.[1][2] While both drugs have shown activity in this patient population, their clinical development has diverged, with Sunvozertinib receiving accelerated FDA approval and Mobocertinib being voluntarily withdrawn from the US market in 2023.[3]

## **Mechanism of Action**

Both **(S)-Sunvozertinib** and Mobocertinib are irreversible TKIs designed to selectively target EGFR proteins with exon 20 insertion mutations over wild-type (WT) EGFR.[4][5][6] These mutations lead to a conformational change in the EGFR protein, resulting in its constant activation and subsequent uncontrolled downstream signaling that drives tumor growth and survival.[5][7]

The primary signaling cascades activated by the EGFR receptor include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for regulating cell proliferation, survival, and invasion.[5][8][9] By irreversibly binding to the ATP-binding pocket of the mutated EGFR kinase domain, both Sunvozertinib and Mobocertinib block its autophosphorylation and







the activation of these key downstream pathways.[7][10] This inhibition ultimately leads to reduced tumor cell growth and increased programmed cell death (apoptosis).[5]

Sunvozertinib was designed to be a potent and selective inhibitor of EGFR exon 20 insertions with weak activity against wild-type EGFR.[11][12] Mobocertinib also inhibits EGFR exon 20 insertion mutations at concentrations lower than those required to inhibit wild-type EGFR, and has shown activity against other EGFR family members like HER2 and HER4.[4][13]





Click to download full resolution via product page

**Caption:** EGFR Exon 20 Insertion Signaling Pathway and TKI Inhibition.



## **Data Presentation**

The efficacy and safety of **(S)-Sunvozertinib** and Mobocertinib have been evaluated in key clinical trials. The data presented below is for patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease progressed on or after platinum-based chemotherapy.

**Efficacy Comparison** 

| Efficacy Endpoint               | (S)-Sunvozertinib (WU-<br>KONG1B)[3][14][15] | Mobocertinib (Phase 1/2<br>Trial)[4][16][17] |
|---------------------------------|----------------------------------------------|----------------------------------------------|
| Dose                            | 200 mg once daily                            | 160 mg once daily                            |
| Objective Response Rate (ORR)   | 46% (per IRC)                                | 28% (per IRC)                                |
| Duration of Response (DoR)      | 11.1 months (median)                         | 17.5 months (median)                         |
| Progression-Free Survival (PFS) | 8.4 months (median)                          | 7.3 months (median)                          |

**Safety and Tolerability Comparison** 

| Adverse Event Profile        | (S)-Sunvozertinib (WU-<br>KONG1B)[14]                                  | Mobocertinib (Phase 1/2<br>Trial)[4][17]                                                                                       |
|------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events (>20%) | Diarrhea, rash, increased creatine phosphokinase[3]                    | Diarrhea, rash, nausea,<br>stomatitis, vomiting, decreased<br>appetite, paronychia, fatigue,<br>dry skin, musculoskeletal pain |
| Common Grade ≥3 Events       | Diarrhea, increased blood<br>creatinine phosphokinase,<br>anemia, rash | Diarrhea, rash                                                                                                                 |
| Boxed Warnings               | None specified in provided results                                     | QTc prolongation and torsades de pointes                                                                                       |

# **Experimental Protocols**



## (S)-Sunvozertinib: WU-KONG1B Trial

The approval of Sunvozertinib was based on the multinational, open-label, phase 2 WU-KONG1B trial (NCT03974022).[14][15]

- Patient Population: The trial enrolled patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations whose disease had progressed following platinum-based chemotherapy.[15][18] Patients with stable brain metastases were permitted.
   [15]
- Study Design: This was a dose-randomization study. Patients were initially randomized 1:1 to receive Sunvozertinib at either 200 mg or 300 mg orally once daily until disease progression or unacceptable toxicity.[14][18] The recommended and approved dose was determined to be 200 mg once daily.[3][14]
- Primary Endpoint: The primary endpoint was the confirmed objective response rate (ORR)
  as assessed by a blinded independent review committee (IRC).[18]

## Mobocertinib: Phase 1/2 Trial (NCT02716116)

The accelerated approval for Mobocertinib was based on an international, non-randomized, open-label, multi-cohort phase 1/2 clinical trial.[4][16]

- Patient Population: The primary efficacy analysis population (the "PPP cohort") consisted of 114 patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease had progressed on or after platinum-based chemotherapy.[4][16]
- Study Design: The trial included dose-escalation and dose-expansion cohorts. The efficacy data for approval was based on patients who received Mobocertinib at a dose of 160 mg orally once daily.[16]
- Primary Endpoint: The primary endpoint for the PPP cohort was the confirmed ORR as assessed by an independent review committee (IRC).[16]





Click to download full resolution via product page

Caption: Generalized Experimental Workflow for NSCLC Clinical Trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. EGFR exon 20 insertion mutations in non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunvozertinib: shining light on lung cancer's exon 20 fight PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncodaily.com [oncodaily.com]
- 6. Mobocertinib Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
- 8. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Mobocertinib Succinate? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FDA Approval Summary: Mobocertinib for Metastatic Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. Sunvozertinib in Platinum-Pretreated NSCLC With EGFR Exon 20 Insertion Mutations -The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Comparing the efficacy of (S)-Sunvozertinib and mobocertinib for EGFR exon 20]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930561#comparing-the-efficacy-of-s-sunvozertinib-and-mobocertinib-for-egfr-exon-20]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com